molecular formula C24H17Cl2N3O2 B12703475 4-((5-Chloro-2-methylphenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 83399-78-4

4-((5-Chloro-2-methylphenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B12703475
CAS No.: 83399-78-4
M. Wt: 450.3 g/mol
InChI Key: WHRWETMIEWDFCP-UHFFFAOYSA-N
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Description

4-((5-Chloro-2-methylphenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dye and pigment industries due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-2-methylphenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 5-chloro-2-methylaniline. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide in an alkaline medium. This step forms the azo linkage (N=N) between the two aromatic rings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.

    Reduction: The azo group (N=N) can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (FeCl₃).

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Corresponding amines from the reduction of the azo group.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-((5-Chloro-2-methylphenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and aromatic rings. The azo group can undergo reversible redox reactions, making it useful in various applications. In biological systems, the compound can interact with cellular components, leading to changes in coloration that are useful for staining and visualization.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Nitrophenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide
  • 4-((2-Methylphenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide

Uniqueness

4-((5-Chloro-2-methylphenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which influence its electronic properties and reactivity. This makes it particularly stable and suitable for industrial applications where long-lasting color is required.

Properties

CAS No.

83399-78-4

Molecular Formula

C24H17Cl2N3O2

Molecular Weight

450.3 g/mol

IUPAC Name

4-[(5-chloro-2-methylphenyl)diazenyl]-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C24H17Cl2N3O2/c1-14-6-7-17(26)13-21(14)28-29-22-19-5-3-2-4-15(19)12-20(23(22)30)24(31)27-18-10-8-16(25)9-11-18/h2-13,30H,1H3,(H,27,31)

InChI Key

WHRWETMIEWDFCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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